molecular formula C19H17N5O5 B4018688 4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

4,4'-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B4018688
M. Wt: 395.4 g/mol
InChI Key: UHQNDCMQRVZGGC-UHFFFAOYSA-N
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Description

The compound “4,4’-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazoles have attracted attention due to their diverse biological activities and some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .


Synthesis Analysis

The synthesis of “4,4’-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . This reaction results in high to excellent yield, and pure products can be isolated by simple filtration . Another method involves heating or microwave irradiation of intimate mixtures of 3-methyl-l-phenyl-5-pyrazolone and aldehyde in a 2:1 mole ratio .


Molecular Structure Analysis

The molecular structure of “4,4’-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” is characterized by physicochemical properties and spectral means (IR and NMR) . The ratio of ligand to metal in metal complexes is 1:1 and 1:2 for Fe (3+) and Mn (2+), respectively .


Chemical Reactions Analysis

The chemical reactions involving “4,4’-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” derivatives include a Knoevenagel synthesis of the corresponding arylidinepyrazolones and its base-promoted Michael reaction . Also, a one-pot tandem Knoevenagel–Michael reaction of arylaldehydes with two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one has been performed under a variety of reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” derivatives are characterized by their IR and NMR spectra . More specific details about the physical and chemical properties of this compound were not found in the retrieved papers.

Future Directions

The future directions for research on “4,4’-{[5-(3-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)” could involve exploring its potential biological activities further, given its cytotoxic properties . Additionally, the development of more efficient and eco-friendly synthesis methods could be another area of focus .

properties

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[5-(3-nitrophenyl)furan-2-yl]methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c1-9-15(18(25)22-20-9)17(16-10(2)21-23-19(16)26)14-7-6-13(29-14)11-4-3-5-12(8-11)24(27)28/h3-8,17H,1-2H3,(H2,20,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQNDCMQRVZGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-{[5-(3-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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